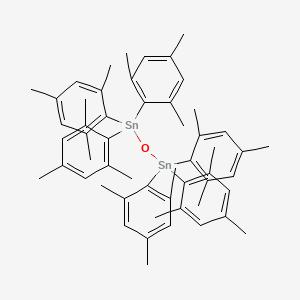
Hexakis(2,4,6-trimethylphenyl)distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(2,4,6-trimethylphenyl)distannoxane is an organotin compound with the molecular formula C60H78OSn2 It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, and each tin atom is bonded to three 2,4,6-trimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2,4,6-trimethylphenyl)distannoxane typically involves the reaction of trimethylphenylstannane with an oxidizing agent. One common method is the reaction of trimethylphenylstannane with hydrogen peroxide or other peroxides under controlled conditions to form the distannoxane compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Hexakis(2,4,6-trimethylphenyl)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Hexakis(2,4,6-trimethylphenyl)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance material performance.
Wirkmechanismus
The mechanism of action of hexakis(2,4,6-trimethylphenyl)distannoxane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atoms in the compound can form coordination complexes with various biological molecules, affecting their function. The pathways involved may include disruption of cellular processes, inhibition of enzyme activity, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another organotin compound with similar structural features but different substituents.
Hexakis(2,4,6-trimethylphenyl)tin chloride: A related compound with chloride substituents instead of the distannoxane structure.
Uniqueness: Hexakis(2,4,6-trimethylphenyl)distannoxane is unique due to its specific arrangement of trimethylphenyl groups and the presence of the distannoxane bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88225-91-6 |
|---|---|
Molekularformel |
C54H66OSn2 |
Molekulargewicht |
968.5 g/mol |
IUPAC-Name |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)stannyloxystannane |
InChI |
InChI=1S/6C9H11.O.2Sn/c6*1-7-4-8(2)6-9(3)5-7;;;/h6*4-5H,1-3H3;;; |
InChI-Schlüssel |
UEHWBIVAQGOSGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Sn](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















